methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Core: The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the triazole core.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, which involves the addition of a hydroxyl group to the triazole ring.
Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid reacts with methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: The compound can be reduced to form derivatives with lower oxidation states.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides, such as chlorine (Cl2) and bromine (Br2), and nucleophiles, such as ammonia (NH3) and amines.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Lower oxidation state derivatives, such as alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as halogenated compounds and amides.
Scientific Research Applications
Chemistry: In chemistry, methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorescence properties can be utilized in imaging techniques to visualize cellular structures and track the movement of molecules within cells.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. It can be used in the design of drugs targeting specific enzymes or receptors involved in disease processes.
Industry: In industry, this compound can be used as a precursor for the synthesis of materials with specific properties. Its chemical reactivity allows for the creation of polymers, coatings, and other materials with tailored characteristics.
Mechanism of Action
The mechanism by which methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: The compound may bind to receptors on cell surfaces, triggering signaling pathways that lead to biological effects.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate: This compound lacks the hydroxyl group present in methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate.
1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the ester group present in this compound.
Uniqueness: this compound is unique due to the presence of both the hydroxyl and carboxylate ester groups, which provide additional functional versatility compared to similar compounds
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-oxo-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-6(11)3-5-7/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVCANEJHNMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162553 |
Source
|
Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728024-45-1 |
Source
|
Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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